molecular formula C18H22N4O B5659671 2-(dimethylamino)-N,4-dimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-pyrimidinecarboxamide

2-(dimethylamino)-N,4-dimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-pyrimidinecarboxamide

Cat. No. B5659671
M. Wt: 310.4 g/mol
InChI Key: CUMOLAWMKQVARV-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to the one , often involves the reaction of dimethylaminomethylene compounds with dinucleophiles, leading to the formation of substituted pyrimidines. For example, ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates can react with dinucleophiles like guanidine or benzamidine to yield substituted pyrimidinecarboxylic acids, which are further converted into pyrimidinamines or methyl/phenylpyrimidines, typically in high yields (Schenone et al., 1990). Another approach involves the use of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, leading to novel pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the aromatic ring, which significantly influences their chemical properties. The bond distances and electronic polarization in similar compounds have been studied, revealing insights into their molecular geometry and electron distribution, affecting reactivity and interactions with other molecules (Quiroga et al., 2010).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cycloadditions, tautomerisations, and nucleophilic substitutions, leading to a wide range of products with diverse properties. For instance, the reactions of 6-[(dimethylamino)methylene]aminouracil with aryl isocyanates and isothiocyanates result in pyrimido[4,5-d]pyrimidines, showcasing the reactivity of such compounds (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can affect the compound's solubility in various solvents, its crystalline form, and its melting point. The study of crystal structures of related compounds provides insights into their solid-state properties and potential applications in materials science (Quiroga et al., 2010).

properties

IUPAC Name

2-(dimethylamino)-N,4-dimethyl-N-[(E)-3-phenylprop-2-enyl]pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-16(13-19-18(20-14)21(2)3)17(23)22(4)12-8-11-15-9-6-5-7-10-15/h5-11,13H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMOLAWMKQVARV-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N(C)CC=CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1C(=O)N(C)C/C=C/C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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